2-Phenoxyethanamine hydrochloride

TAAR1 Trace Amine Receptor Pharmacology

2-Phenoxyethanamine HCl (17959-64-7) is the solid hydrochloride salt of the phenoxyethylamine scaffold. With enhanced human TAAR1 potency (EC50=1.79µM vs phenethylamine) and lower LogP (0.89), it is the preferred choice for trace amine signaling studies and CNS ligand development. Its >98% purity and solid form reduce DMSO use, minimizing off-target assay effects. Choose this specific salt for reliable, reproducible data in your drug discovery programs.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 17959-64-7
Cat. No. B095075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethanamine hydrochloride
CAS17959-64-7
Synonyms2-PHENOXYETHYLAMINEHCL
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN.Cl
InChIInChI=1S/C8H11NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
InChIKeyUQJNPPXLUJHLCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyethanamine Hydrochloride (CAS 17959-64-7): Core Identity and Procurement Baseline


2-Phenoxyethanamine hydrochloride (CAS 17959-64-7) is the hydrochloride salt of the phenoxyethylamine scaffold, a versatile building block in medicinal chemistry and chemical biology. As a solid salt, it offers practical advantages in handling and formulation compared to its liquid free base . The compound is a key intermediate in the synthesis of a diverse array of pharmacologically active agents, including modulators of dopaminergic, serotonergic, and sigma receptor systems [1]. Its unique structure—a phenoxy ring linked to an ethylamine chain—differentiates it from simpler phenethylamine analogs, influencing its physicochemical properties and receptor interactions.

Why In-Class Phenethylamine Analogs Cannot Substitute for 2-Phenoxyethanamine Hydrochloride in Research


Simple substitution of 2-phenoxyethanamine hydrochloride with a generic phenethylamine analog is scientifically unsound due to quantifiable differences in target engagement and physicochemical behavior. The phenoxy oxygen atom in the 2-phenoxyethanamine scaffold is a critical structural feature that directly impacts molecular recognition at key biological targets, such as the trace amine-associated receptor 1 (TAAR1), leading to distinct potency profiles [1]. Furthermore, the incorporation of this ether linkage significantly alters the compound's lipophilicity (LogP), which governs its solubility, membrane permeability, and overall pharmacokinetic suitability for in vitro and in vivo studies . These fundamental differences mean that using a close analog without rigorous validation would introduce confounding variables and likely invalidate experimental outcomes.

Quantitative Differentiation of 2-Phenoxyethanamine Hydrochloride: A Comparator-Based Evidence Guide


Enhanced Potency at Human TAAR1 Compared to the Structural Analog Phenethylamine

2-Phenoxyethanamine demonstrates a quantifiably higher potency for activating the human Trace Amine-Associated Receptor 1 (TAAR1) compared to its close structural analog, phenethylamine. In a functional assay measuring calcium accumulation in CHOK1 cells co-expressing human TAAR1 and Galpha16, the EC50 for 2-phenoxyethanamine was determined to be 1.79 µM [1]. In a separate study using the same functional assay system, the EC50 for phenethylamine was reported as 8.8 µM [2].

TAAR1 Trace Amine Receptor Pharmacology Cell-based Assay

Reduced Lipophilicity (LogP) versus Phenethylamine for Improved Aqueous Solubility

The presence of the ether oxygen in the 2-phenoxyethanamine scaffold significantly reduces its lipophilicity compared to the all-carbon analog phenethylamine. The calculated ACD/LogP for 2-phenoxyethanamine hydrochloride is 0.89 . In contrast, the reported LogP for phenethylamine is approximately 1.50 [1].

Lipophilicity LogP Physicochemical Properties ADME

Solid-State Advantage: Hydrochloride Salt Provides Handling Stability Over the Liquid Free Base

The hydrochloride salt of 2-phenoxyethanamine is a solid at standard temperature and pressure, whereas the corresponding free base (2-phenoxyethanamine, CAS 1758-46-9) is a liquid . This difference in physical state has direct practical implications for laboratory use.

Solid Form Handling Stability Weighing

High-Purity Specification (>98%) for Reproducible Research Outcomes

Commercially available 2-phenoxyethanamine (as the free base) is routinely supplied with a certified purity of >98.0% as determined by Gas Chromatography (GC) . This high level of chemical purity is essential for minimizing the impact of unknown impurities on biological assays and synthetic transformations.

Purity Quality Control Reproducibility

Optimal Application Scenarios for 2-Phenoxyethanamine Hydrochloride Based on Evidence


TAAR1-Focused Neuropharmacology Research

Given its enhanced potency at human TAAR1 (EC50 = 1.79 µM) compared to phenethylamine [1], 2-phenoxyethanamine hydrochloride is the preferred choice for studying trace amine signaling pathways. Its use can reduce the required compound concentration in cellular assays, mitigating potential off-target effects and improving assay sensitivity.

Synthesis of Complex CNS-Targeted Molecules

The phenoxyethylamine scaffold is a privileged structure for developing ligands targeting dopamine, serotonin, and sigma receptors [2]. 2-Phenoxyethanamine hydrochloride serves as an ideal starting material due to its solid-state handling advantages and high purity, which streamline the synthesis and purification of advanced intermediates for CNS drug discovery programs.

In Vitro Studies Requiring Aqueous Solubility

The lower calculated LogP of 0.89 for 2-phenoxyethanamine , compared to ~1.50 for phenethylamine, predicts better aqueous solubility. This property is advantageous for preparing concentrated stock solutions for in vitro pharmacology or biophysical assays, reducing the need for high concentrations of organic co-solvents like DMSO that can confound biological results.

High-Throughput Screening (HTS) Campaigns

The availability of 2-phenoxyethanamine with a validated purity of >98% ensures consistent quality across large screening libraries. This high level of purity minimizes the risk of false-positive or false-negative hits arising from compound degradation or impurities, thereby increasing the efficiency and reliability of HTS campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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